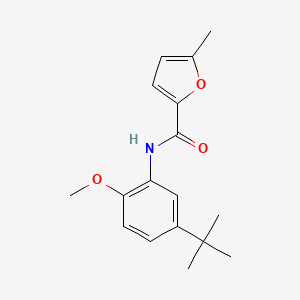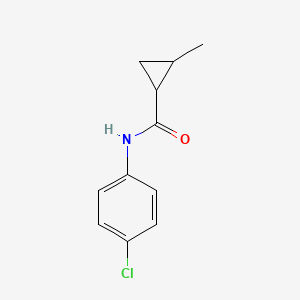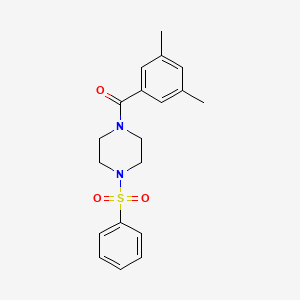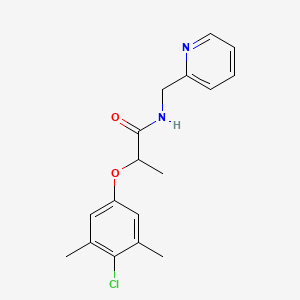![molecular formula C15H21ClN2O2 B4431010 1-[2-(2-chlorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4431010.png)
1-[2-(2-chlorophenoxy)propanoyl]-4-ethylpiperazine
Overview
Description
1-[2-(2-chlorophenoxy)propanoyl]-4-ethylpiperazine, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. It is a derivative of vigabatrin, an antiepileptic drug that is no longer used due to its adverse effects on vision. CPP-115 has been found to be a potent inhibitor of the enzyme GABA aminotransferase, which plays a key role in the metabolism of the neurotransmitter GABA.
Scientific Research Applications
1-[2-(2-chlorophenoxy)propanoyl]-4-ethylpiperazine has been investigated for its potential therapeutic applications in several areas, including epilepsy, addiction, and anxiety disorders. In preclinical studies, this compound has been shown to increase brain levels of GABA, which has anticonvulsant and anxiolytic effects. It has also been found to reduce drug-seeking behavior in animal models of addiction.
Mechanism of Action
The mechanism of action of 1-[2-(2-chlorophenoxy)propanoyl]-4-ethylpiperazine involves inhibition of GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA, which is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. This leads to anticonvulsant and anxiolytic effects, as well as a reduction in drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been found to increase brain levels of GABA, which has several biochemical and physiological effects. GABA is an inhibitory neurotransmitter that regulates neuronal activity by reducing the excitability of neurons. This leads to anticonvulsant and anxiolytic effects, as well as a reduction in drug-seeking behavior. In addition, GABA is involved in the regulation of sleep, mood, and cognition.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(2-chlorophenoxy)propanoyl]-4-ethylpiperazine in lab experiments is its specificity for GABA aminotransferase. This allows researchers to selectively manipulate GABA levels in the brain, which can be useful for studying the role of GABA in various physiological and pathological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-[2-(2-chlorophenoxy)propanoyl]-4-ethylpiperazine. One area of interest is its potential therapeutic applications in epilepsy, anxiety disorders, and addiction. Another area of interest is the development of more potent and selective inhibitors of GABA aminotransferase. In addition, further research is needed to understand the long-term effects of this compound on brain function and behavior.
properties
IUPAC Name |
2-(2-chlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-3-17-8-10-18(11-9-17)15(19)12(2)20-14-7-5-4-6-13(14)16/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFIEWGIEPJSAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(aminosulfonyl)benzyl]-2-(2-chlorophenyl)acetamide](/img/structure/B4430930.png)

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4430950.png)


![N-[2-(1-piperidinyl)ethyl]cyclohexanecarboxamide](/img/structure/B4430978.png)

![1-[(2-methyl-1H-imidazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B4430988.png)


![2-(acetylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4431016.png)


